Oxypyrronium bromide

Description

Contextualizing Anticholinergic Pharmacology

Anticholinergic pharmacology encompasses a diverse group of compounds that interfere with the parasympathetic nervous system by inhibiting acetylcholine's binding to muscarinic receptors. openstax.orgpressbooks.pub These receptors are G protein-coupled receptors and are classified into five subtypes (M1-M5), each with distinct tissue distribution and functional roles. The quaternary ammonium (B1175870) structure of compounds like oxypyrronium (B12812791) bromide typically limits their ability to cross the blood-brain barrier, resulting in predominantly peripheral effects. wikipedia.org This characteristic is a significant consideration in the research and development of anticholinergic drugs, as it influences their therapeutic applications and potential for central nervous system side effects.

Research in anticholinergic pharmacology explores the structure-activity relationships of these compounds, their binding affinities to different muscarinic receptor subtypes, and their effects on various organ systems. The goal is often to develop agents with improved selectivity for specific receptor subtypes or tissues, thereby enhancing therapeutic efficacy while minimizing undesirable effects.

Historical Trajectories in Oxypyrronium Bromide Investigations

The investigation into this compound is part of the historical effort to develop synthetic anticholinergic agents with specific pharmacological profiles. Early anticholinergic research often focused on naturally occurring alkaloids like atropine (B194438) and scopolamine. The development of synthetic compounds, including quaternary ammonium derivatives, aimed to create agents with modified pharmacokinetic and pharmacodynamic properties.

This compound, with its quaternary ammonium structure, was explored for its potential to inhibit peripheral muscarinic receptors. wikipedia.orgtargetmol.com Its listing in resources detailing International Nonproprietary Names (INN) indicates its consideration and standardization within the pharmaceutical nomenclature system over time. who.intyaozh.comarchive.org Historical research likely involved studies to characterize its anticholinergic potency and its effects on target organs, such as the gastrointestinal tract, where anticholinergics can reduce motility. targetmol.com Mentions in patent literature and historical drug listings further underscore its place in the historical landscape of pharmaceutical research and development. ncats.iogoogle.comgoogleapis.comgoogle.com

While specific detailed historical research findings or comprehensive data tables solely focused on this compound's early investigations were not extensively detailed in the provided search results, its classification as an anticholinergic and spasmolytic agent containing quaternary ammonium highlights its intended pharmacological action and chemical nature that would have been the subject of these historical studies. targetmol.com

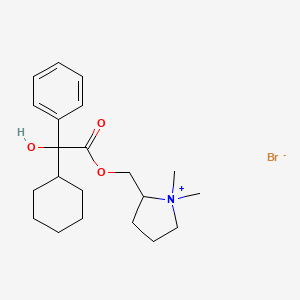

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32NO3.BrH/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3,5-6,10-11,18-19,24H,4,7-9,12-16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGOKQARVJHRML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971480 | |

| Record name | 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-43-3 | |

| Record name | Pyrrolidinium, 2-[[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]methyl]-1,1-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypyrronium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxypyrronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPYRRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D79RM7Q04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Oxypyrronium Bromide

Methodologies for the Chemical Synthesis of Oxypyrronium (B12812791) Bromide

The synthesis of oxypyrronium bromide typically involves the esterification of α-phenylcyclohexaneglycolic acid with a suitable pyrrolidine (B122466) derivative, followed by quaternization of the pyrrolidine nitrogen with methyl bromide.

A key intermediate in the synthesis is α-phenylcyclohexaneglycolic acid (also referred to as Cyclohexylphenyl glycolic acid or CHPGA) epo.orggoogle.com. This acid can be synthesized through various methods, including the reduction of benzilic acid with hydriodic acid and red phosphorus, carbonation of the reaction product of phenylsodium (B238773) and diphenylmethane, or hydrolysis of 1,1-dichloro-2,2-diphenylethylene orgsyn.orgwikipedia.orgprepchem.com. Another approach involves the reaction of glyoxylic acid with benzene (B151609) chemicalbook.com. Racemic α-phenylcyclohexaneglycolic acid can also be prepared by selective hydrogenation of phenyl mandelic acid or its esters, or by the addition of a cyclohexyl magnesium halide to phenylglyoxylate (B1224774) epo.orggoogle.com.

The pyrrolidine component is a 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium derivative. While specific detailed synthetic routes for this precise intermediate in the context of this compound synthesis were not extensively detailed in the search results, related pyrrolidinium (B1226570) structures are often synthesized from corresponding pyrrolidine precursors. The final step in the synthesis of this compound involves the quaternization of the tertiary amine nitrogen in the ester intermediate with methyl bromide to form the quaternary ammonium (B1175870) salt hodoodo.com.

Design and Synthesis of this compound Derivatives

The design of this compound derivatives would typically involve modifications to either the α-phenylcyclohexaneglycolate moiety or the pyrrolidinium cation. These modifications can aim to alter pharmacological properties, improve metabolic stability, or modify pharmacokinetic profiles.

The synthesis of derivatives often utilizes similar synthetic strategies to the parent compound, involving the preparation of modified acidic and basic precursors and their subsequent coupling and quaternization. For instance, variations in the cyclohexyl or phenyl rings of the glycolic acid portion, or alterations to the substituents on the pyrrolidine ring, could lead to novel derivatives. The synthesis of related compounds like glycopyrronium (B1196793) bromide involves the reaction of N-methyl pyrrolidin-3-ol with specific acid derivatives followed by quaternization google.comgoogleapis.comwipo.int. This suggests that modifications to the pyrrolidine ring, such as the position of the hydroxyl group or the nature of the N-alkyl substituents, are common strategies in designing related anticholinergic agents.

The synthesis of optically active cyclohexylphenylglycolate esters, key components for chiral derivatives of related compounds, has been achieved through resolution of racemic mixtures or asymmetric synthesis methods, including Grignard addition to chiral auxiliary esters of glyoxylic acid epo.orggoogle.com. These methods could potentially be applied to the synthesis of chiral this compound derivatives.

Advancements in Synthetic Approaches and Associated Challenges

Advancements in the synthesis of quaternary ammonium anticholinergics, relevant to this compound, focus on improving efficiency, yield, purity, and stereoselectivity, as well as addressing environmental concerns.

One challenge in synthesizing quaternary ammonium compounds is achieving high yields and purity, as side reactions can occur. For instance, in the synthesis of related compounds, optimizing reaction conditions, such as temperature, solvent, and reactant ratios, is crucial google.comingentaconnect.com. The formation of impurities during synthesis is a significant concern, necessitating the development of effective purification methods and analytical techniques for monitoring reaction progress and product purity ingentaconnect.com.

Stereoselectivity is another important aspect, particularly when dealing with chiral centers in the molecule, such as the α-carbon of the glycolic acid moiety and potentially chiral carbons in the pyrrolidine ring. Developing synthetic routes that yield specific enantiomers or diastereomers is critical for optimizing pharmacological activity and minimizing potential side effects epo.orggoogle.com.

Challenges also include the handling of reactive or hazardous reagents, such as methyl bromide used for quaternization hodoodo.com. Developing safer and more environmentally friendly synthetic methods is an ongoing area of research in pharmaceutical synthesis google.com.

While specific recent advancements solely focused on this compound synthesis were not prominently featured, research into the synthesis of related anticholinergics like glycopyrronium bromide and tiotropium (B1237716) bromide highlights trends in the field, including the development of more efficient coupling reactions and optimized quaternization procedures google.comwipo.intgoogle.com.

Here is a data table summarizing some synthesis methods for key components or related compounds:

| Compound/Intermediate | Synthesis Method Examples | Relevant Citations |

| Diphenylacetic acid | Reduction of benzilic acid; Carbonation of phenylsodium/diphenylmethane product; Hydrolysis of 1,1-dichloro-2,2-diphenylethylene; Reaction of glyoxylic acid with benzene. | orgsyn.orgwikipedia.orgprepchem.comchemicalbook.com |

| α-Phenylcyclohexaneglycolic acid | Selective hydrogenation of phenyl mandelic acid; Cyclohexyl magnesium halide addition to phenylglyoxylate. | epo.orggoogle.com |

| 3-Hydroxypiperidine derivatives | Hydrogenation of 3-hydroxypyridine; Cyclization of 5-halo-2-hydroxypentylamine hydrohalide. | google.comgoogle.com |

| 1-Ethyl-3-hydroxypiperidine | Reduction of 1-ethylpiperidin-3-one; Hydroxylation of 1-ethylpiperidine; Direct alkylation of piperidinols. | smolecule.com |

| Glycopyrronium bromide | Reaction of N-methyl pyrrolidin-3-ol with acid derivatives followed by quaternization with methyl bromide. | google.comgoogleapis.comwipo.int |

Molecular and Cellular Pharmacodynamics of Oxypyrronium Bromide

Characterization of Receptor Targets and Binding Affinities

Muscarinic acetylcholine (B1216132) receptors are the primary targets for Oxypyrronium (B12812791) bromide. These receptors are G protein-coupled receptors (GPCRs) and are widely distributed throughout the body, mediating various physiological responses to acetylcholine.

Muscarinic Receptor Subtype Profiling

Quantitative Analysis of Receptor Binding Affinity (e.g., Ki, Kd)

Quantitative analysis of receptor binding affinity is typically determined through in vitro studies using techniques such as radioligand binding assays. These studies yield parameters like the inhibition constant (Ki) or dissociation constant (Kd), which reflect the affinity of a compound for a specific receptor. A lower Ki or Kd value indicates higher binding affinity. While these parameters are crucial for a comprehensive understanding of a drug's interaction with its target, specific quantitative binding affinity data (Ki, Kd values) for Oxypyrronium bromide across the different muscarinic receptor subtypes were not found in the provided search results. Studies on other anticholinergics, such as glycopyrrolate (B1671915) and ipratropium (B1672105) bromide, have shown binding affinities in the nanomolar range for muscarinic receptors, often with limited selectivity across M1-M3 subtypes. nih.gov

Elucidation of Intracellular Signaling Pathways and Molecular Mechanisms of Action

Muscarinic receptors, upon activation by acetylcholine, initiate intracellular signaling cascades via their coupled G proteins. M1, M3, and M5 receptors, coupled to Gq proteins, typically activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 causes the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov M2 and M4 receptors, coupled to Gi/o proteins, generally inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels, such as activation of inwardly rectifying potassium channels. nih.gov

As a muscarinic receptor antagonist, this compound competes with acetylcholine for binding to these receptors, thereby preventing or reducing the activation of these downstream signaling pathways. By blocking acetylcholine binding, this compound inhibits the typical muscarinic receptor-mediated responses, such as increases in intracellular calcium or decreases in cAMP, depending on the receptor subtype involved. While the general mechanism involves blocking acetylcholine's action at mAChRs, specific details on how this compound uniquely modulates these intracellular pathways were not available in the provided search results.

In Vitro Pharmacological Studies on Cellular Systems

In vitro pharmacological studies using various cellular systems are essential for characterizing the effects of drugs at a cellular level. These studies can involve cell lines naturally expressing muscarinic receptors or cells engineered to express specific muscarinic receptor subtypes. Assays can measure various cellular responses, including calcium mobilization, cAMP accumulation, receptor binding, and functional responses like smooth muscle contraction or glandular secretion in isolated tissues or cell cultures. pistoiaalliance.orggoogleapis.comcbsa-asfc.gc.ca These models allow for controlled investigation of a compound's potency, efficacy (as an antagonist), and selectivity. While in vitro studies are a standard approach in pharmacology to understand the cellular actions of anticholinergics, specific details or findings from in vitro pharmacological studies conducted with this compound on cellular systems were not found in the consulted literature. General in vitro toxicology studies examine how substances affect living cells or tissues outside a living organism and are crucial for assessing potential toxicity. pharmacologyeducation.org

Comparative Molecular Pharmacology with Related Anticholinergics

Comparing the molecular pharmacology of this compound with related anticholinergics provides context for its properties. Many anticholinergics are quaternary ammonium (B1175870) compounds, which generally limits their ability to cross cell membranes and the blood-brain barrier, resulting in predominantly peripheral effects. This compound's classification as an anticholinergic places it in a group of compounds that includes agents like atropine (B194438), scopolamine, ipratropium bromide, and glycopyrrolate. targetmol.cnnih.gov

As noted earlier, some sources suggest this compound is a non-selective muscarinic antagonist, a characteristic shared with compounds like atropine, ipratropium bromide, and glycopyrrolate, although some of these may show slight preferences for certain subtypes depending on the assay and tissue. nih.gov For instance, glycopyrrolate and ipratropium bromide have been shown to bind human airway muscarinic receptors with high affinity and exhibit limited selectivity for M1-M3 receptors. nih.gov Oxitropium (B1233792) bromide, a related compound, has been described as a competitive antagonist at M1, M2, and M3 subtypes, inhibiting increases in intracellular calcium. Differences in the duration of action among anticholinergics can sometimes be attributed to factors like their dissociation kinetics from the receptor. While this compound shares the general anticholinergic mechanism of blocking muscarinic receptors, a detailed comparative analysis of its specific binding profile, kinetic properties, and downstream cellular effects alongside other related anticholinergics was not available in the provided information.

Preclinical Pharmacodynamic Investigations of Oxypyrronium Bromide

Methodological Frameworks for Preclinical Pharmacodynamic Assessments

Preclinical pharmacodynamic assessments of quaternary ammonium (B1175870) anticholinergic compounds like Oxypyrronium (B12812791) bromide involve a variety of in vitro and in vivo models designed to characterize their therapeutic activity and mechanism of action. These frameworks are essential for determining the potency, selectivity, and duration of effect on various organ systems.

In vitro studies are fundamental in the initial characterization of the compound's anticholinergic properties. These typically involve radioligand binding assays to determine the affinity of Oxypyrronium bromide for different subtypes of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, etc.). Functional assays using isolated tissues are also crucial. For instance, the anticholinergic activity can be quantified by measuring the compound's ability to inhibit acetylcholine-induced contractions in isolated guinea pig trachea and ileum strips. nih.gov Such studies help in comparing the potency of this compound with other anticholinergics like atropine (B194438) and ipratropium (B1672105) bromide. nih.gov

In vivo assessments are conducted in various animal models to understand the systemic effects of the compound. For respiratory pharmacology, studies in guinea pigs are common, where the protective effect against acetylcholine- or histamine-induced bronchospasm is evaluated. nih.gov Methodologies for assessing gastrointestinal effects often involve measuring the inhibition of intestinal transport in mice or gastric motility in rabbits. nih.govnih.gov Cardiovascular parameters are typically investigated in anesthetized dogs and cats, monitoring changes in heart rate and blood pressure following intravenous administration. nih.gov To assess the impact on exocrine glands, the inhibition of salivary secretion in rats is a standard model. nih.gov

For the urinary system, urodynamic studies in animals such as rats are employed to evaluate the effects on bladder function. This can involve cystometry to measure changes in bladder pressure, capacity, and the frequency and amplitude of bladder contractions. While specific data for this compound is limited, methodologies from studies on other quaternary ammonium anticholinergics provide a relevant framework for such assessments.

Across all in vivo studies, the route of administration (e.g., intravenous, subcutaneous, oral, or inhalation) is a critical variable, as it significantly influences the observed pharmacodynamic effects. nih.gov

In Vivo Effects on Organ Systems in Animal Models

Respiratory System Modulations

In preclinical animal models, this compound has demonstrated significant effects on the respiratory system, consistent with its classification as an anticholinergic agent. In studies involving guinea pigs, the inhalation of this compound aerosol was shown to prevent cough induced by both acetylcholine and histamine. nih.gov The potency of this effect was found to be comparable to that of ipratropium bromide and approximately one-fifth that of atropine when administered via inhalation. nih.gov

The primary mechanism of action in the respiratory tract is the competitive antagonism of acetylcholine at muscarinic receptors on bronchial smooth muscle cells. patsnap.com This inhibition of acetylcholine's bronchoconstrictive effect leads to bronchodilation, a reduction in airway resistance, and improved airflow. patsnap.com

| Animal Model | Parameter Measured | Effect of this compound | Comparative Potency (Inhalation) |

|---|---|---|---|

| Guinea Pig | ACh- and Histamine-induced cough | Prevented cough | 1/5 the potency of atropine, similar to ipratropium bromide |

Gastrointestinal System Dynamics

The anticholinergic properties of this compound extend to the gastrointestinal (GI) system, where it influences both secretion and motility. In preclinical studies, parenterally administered this compound demonstrated potent inhibition of gastric secretion in rats and gastric motility in rabbits. nih.gov Its activity in these models was found to be 2.3 to 11.8 times stronger than atropine and 1 to 2 times stronger than ipratropium bromide. nih.gov

Subcutaneous administration of this compound has been shown to inhibit intestinal transport in mice. nih.gov However, when administered orally, it did not produce the same inhibitory effect, highlighting the influence of the route of administration on its systemic bioavailability and pharmacodynamic actions in the GI tract. nih.gov In isolated rat stomach and guinea pig ileum, the anticholinergic activity of this compound was found to be similar to that of atropine. nih.gov

| Animal Model | Parameter Measured | Route of Administration | Effect of this compound | Comparative Potency (Parenteral) |

|---|---|---|---|---|

| Rat | Gastric secretion | Parenteral | Inhibition | 2.3 to 11.8 times stronger than atropine |

| Rabbit | Gastric motility | Parenteral | Inhibition | 1 to 2 times stronger than ipratropium bromide |

| Mouse | Intestinal transport | Subcutaneous | Inhibition | Not specified |

| Mouse | Intestinal transport | Oral | No inhibition | Not applicable |

Urinary System Responses

Preclinical investigations into the effects of this compound on the urinary system have indicated minimal impact, particularly when administered via inhalation or orally. One study reported that this compound had no effects on urinary excretion or the spontaneous motility of the urinary bladder in the animal models tested. nih.gov This lack of significant effect on the urinary system is likely attributable to the compound's quaternary ammonium structure, which limits its systemic absorption and distribution when administered locally to the respiratory tract. patsnap.com

Cardiovascular System Parameters

The effects of this compound on the cardiovascular system in animal models appear to be dose- and route-dependent. Intravenous administration at low doses (0.1-0.3 mg/kg) in anesthetized cats resulted in an increased heart rate. nih.gov Conversely, at a high intravenous dose (3 mg/kg), it led to a decrease in blood pressure in both dogs and cats. nih.gov

In contrast, aerosol inhalation of a high concentration of this compound did not influence the heart rate, suggesting that the cardiovascular effects are less pronounced when the drug is administered via inhalation, which is the intended clinical route for its bronchodilator effects. nih.gov Additionally, it was observed that this compound enhanced the isoproterenol-induced inotropic action and vasodilation. nih.gov

| Animal Model | Route of Administration | Dose | Effect on Heart Rate | Effect on Blood Pressure |

|---|---|---|---|---|

| Anesthetized Cat | Intravenous | Low (0.1-0.3 mg/kg) | Increased | Not specified |

| Anesthetized Dog and Cat | Intravenous | High (3 mg/kg) | Not specified | Decreased |

| Not specified | Aerosol Inhalation | High concentration | No influence | Not specified |

Exocrine Glandular Secretions

This compound exhibits inhibitory effects on exocrine glandular secretions, a characteristic feature of anticholinergic agents. In studies on rats, parenterally administered this compound demonstrated a potent inhibitory effect on salivary activity. nih.gov The anticholinergic potency in this regard was found to be 2.3 to 11.8 times stronger than that of atropine and 1 to 2 times stronger than ipratropium bromide. nih.gov

However, when administered orally or intradermally, the antisecretory actions of this compound were significantly less potent, being 1/7th and 1/47th that of atropine, respectively. nih.gov This difference underscores the poor enteral absorption of this compound due to its quaternary ammonium structure. nih.gov

Characterization of Dose-Response Relationships in Preclinical Animal Models

No specific studies containing dose-response data for this compound in preclinical animal models were identified in the available literature. Characterization of a dose-response relationship is a critical step in preclinical development, establishing the link between the administered dose of a compound and the magnitude of its pharmacological effect. This typically involves administering a range of doses to animal models and measuring a relevant physiological or behavioral endpoint. For an antimuscarinic agent like this compound, such endpoints could include inhibition of agonist-induced bronchoconstriction, reduction in salivary secretion, or changes in gastrointestinal motility. The absence of such published data for this compound prevents a detailed discussion of its potency and efficacy in in vivo systems.

Pharmacodynamic Modeling and Simulation in Preclinical Research

The scientific literature lacks any studies that apply pharmacodynamic modeling and simulation to preclinical data for this compound. Pharmacodynamic modeling uses mathematical and statistical methods to quantify the relationship between drug concentration and its effect over time. These models can help in understanding the mechanism of action, predicting the time course of drug effects, and optimizing dosing regimens for further studies. Without underlying preclinical data on the dose-response and time-course of this compound's effects, the development and application of such models are not possible.

In Vitro to In Vivo Translation in Preclinical Pharmacodynamics

There is no available information to construct an in vitro to in vivo translation (IVIVT) for the preclinical pharmacodynamics of this compound. IVIVT aims to correlate in vitro data, such as receptor binding affinity or potency in cell-based assays, with in vivo outcomes. For an antimuscarinic compound, this would typically involve comparing its affinity for muscarinic receptor subtypes (M1, M2, M3) with its observed potency in animal models for various effects (e.g., bronchodilation, antisecretory effects). The lack of both detailed in vitro and in vivo preclinical data for this compound makes it impossible to establish any predictive relationship between its activity in laboratory assays and its effects in whole organisms.

Preclinical Pharmacokinetic Profiling of Oxypyrronium Bromide

Methodological Approaches for Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies typically involve administering the compound to animal models and collecting biological samples, such as blood, plasma, urine, feces, and tissues, at various time points indiamart.com. Common animal models used in early PK studies include mice and rats, with more advanced studies potentially utilizing other species like dogs or monkeys indiamart.com.

Sample collection methods can include serial blood sampling, which allows for the collection of multiple samples from the same animal over time, and microsampling techniques that reduce the required blood volume, thereby minimizing the number of animals needed indiamart.com. For specific investigations, techniques like bile duct cannulation for evaluating biliary excretion or using metabolic cages for collecting urine and feces may be employed indiamart.com. Tissue collection and analysis are also performed to understand distribution patterns indiamart.com.

Sensitive analytical techniques are crucial for quantifying the compound and its metabolites in biological matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a widely used platform for bioanalysis in preclinical PK screening due to its sensitivity and speed newdrugapprovals.orgmims.comnih.gov. This allows for rapid development of assays for new drug candidates newdrugapprovals.org. For quaternary ammonium (B1175870) compounds, specific analytical methods are employed to account for their charged nature. Radiocarbon labeling (e.g., using 14C) is a common technique to track the absorption, distribution, metabolism, and excretion of a compound and its metabolites in preclinical species wikipedia.orgidrblab.net.

Pharmacokinetic parameters are typically calculated using non-compartmental analysis of plasma concentration-time profiles indiamart.commims.com. Key parameters include peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance, half-life, and bioavailability indiamart.com.

While these methodologies are standard for preclinical PK assessment, specific detailed information on the methodologies applied directly to Oxypyrronium (B12812791) bromide in preclinical studies was not available in the consulted literature.

Absorption Characteristics in Animal Models

The absorption of a compound, particularly after oral administration, is a critical determinant of its bioavailability. For quaternary ammonium compounds like Oxypyrronium bromide, oral absorption is generally limited due to their permanent positive charge, which hinders their passage across biological membranes wikipedia.org.

Studies on other quaternary ammonium compounds, such as ipratropium (B1672105) bromide, have shown relatively low oral bioavailability in animal models. For instance, ipratropium bromide showed calculated absorption of 12% in rats and 38% in dogs based on a comparison of AUC and renal excretion following oral and intravenous dosing wikipedia.org. Absorption can be influenced by factors such as pH-dependent solubility and first-pass metabolism, which can vary between species guidetopharmacology.org.

While the general characteristics of QAC absorption suggest that this compound would likely exhibit poor oral absorption in animal models, specific data detailing the absorption characteristics, such as bioavailability or Tmax, for this compound in various preclinical species were not found in the consulted literature.

Distribution Patterns in Animal Tissues and Fluids

Following absorption, a compound distributes to various tissues and fluids in the body. The distribution patterns of quaternary ammonium compounds are influenced by their charge and lipophilicity nih.gov. Due to their polar nature, QACs generally have limited penetration across biological barriers, including the blood-brain barrier wikidata.org.

Distribution studies in animals often involve collecting various tissues at different time points after administration and measuring the compound concentration indiamart.comwikipedia.org. This provides insight into which organs or tissues accumulate the compound. Plasma protein binding is another important aspect of distribution, as only unbound drug is typically available to exert pharmacological effects or be eliminated nih.gov. Extensive plasma protein binding (e.g., 99% for KBP-7018, another compound studied preclinically) has been observed for some compounds in preclinical species.

Information on the specific tissue distribution patterns or plasma protein binding of this compound in preclinical animal models was not available in the consulted literature.

Metabolic Pathways and Metabolite Identification in Preclinical Species

Metabolism is the process by which the body breaks down compounds, often into more water-soluble forms that can be more easily eliminated. The metabolic pathways of quaternary ammonium compounds can involve various enzymatic and non-enzymatic transformations.

Studies on the metabolism of related quaternary ammonium compounds, such as aclidinium (B1254267) bromide, have shown that hydrolysis is a major biotransformation route, often occurring non-enzymatically. Oxidative metabolism can also occur, mediated by enzymes like cytochrome P450 (CYP) isoforms, although this may be a less significant pathway compared to hydrolysis for some QACs. Metabolite identification is typically performed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to separate and characterize the metabolic products.

Specific details regarding the metabolic pathways, the enzymes involved, or the identification of metabolites of this compound in preclinical species were not found in the consulted literature.

Elimination Kinetics in Animal Models

Elimination is the irreversible removal of the parent compound and its metabolites from the body through processes such as excretion and metabolism. The elimination kinetics describe the rate and extent of this removal.

For quaternary ammonium compounds, renal excretion of the unchanged drug is often a significant elimination route due to their water solubility and limited reabsorption in the kidneys wikipedia.org. Biliary excretion can also contribute to the elimination of some QACs wikipedia.org. The elimination half-life (t1/2) is a parameter that indicates how long it takes for the concentration of the compound in the plasma to decrease by half indiamart.com.

Studies on bromide elimination in animals have shown that its biological half-life can be influenced by factors such as sodium intake. For ipratropium bromide, elimination half-lives following intravenous administration were reported as 1.9 hours in rats and 3.4 hours in dogs wikipedia.org.

Specific data on the elimination kinetics, including the primary routes of excretion or the elimination half-life, for this compound in preclinical animal models were not available in the consulted literature.

Species-Specific Pharmacokinetic Comparisons in Preclinical Models

Comparing the pharmacokinetic profiles of a compound across different preclinical species is important for understanding potential differences in ADME processes and for selecting appropriate species for toxicology studies and extrapolating data to humans guidetopharmacology.org. Species differences in pharmacokinetics can arise from variations in anatomy, physiology, biochemistry, and even behavior.

Differences in absorption, distribution, metabolism, and excretion have been observed for various drugs across species guidetopharmacology.org. For quaternary ammonium compounds, variations in factors like the extent of oral absorption or metabolic rates can lead to species-specific PK profiles. For example, the absorption of ipratropium bromide differed between rats and dogs wikipedia.org.

While the importance of species-specific PK comparisons is recognized in preclinical development, specific data comparing the pharmacokinetics of this compound across different animal models were not found in the consulted literature.

Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that integrates knowledge about drug properties (physicochemical and biopharmaceutical) with physiological and anatomical parameters of the target species to predict a compound's ADME behavior wikidata.org. PBPK models divide the body into interconnected compartments representing different organs and tissues, allowing for the simulation of drug concentration-time profiles in various parts of the body.

PBPK modeling can be used in preclinical development to predict PK behavior in different animal species, extrapolate preclinical data to humans, assess the impact of various factors on PK, and inform study design wikidata.org. This approach can be particularly useful for predicting tissue exposure and understanding the influence of physiological processes on drug kinetics.

Structure Activity Relationship Sar Studies of Oxypyrronium Bromide and Its Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for oxypyrronium-like compounds involves a combination of in vitro and in vivo pharmacological assays, alongside synthetic chemistry to create a library of derivatives with systematic structural modifications.

In Vitro Receptor Binding Assays : A primary method for determining the affinity of a compound for its target is through radioligand binding assays. These assays are performed using cloned human muscarinic receptor subtypes (M1-M4) expressed in cell lines. researchgate.net By measuring the displacement of a known radiolabeled ligand, the inhibitory constant (Ki) for the test compound can be determined. The pKi value (the negative logarithm of Ki) is commonly used to quantify binding affinity, with higher values indicating greater affinity. researchgate.net

In Vitro Functional Assays : The functional consequence of receptor binding (i.e., antagonism) is often evaluated using isolated organ bath preparations, such as the guinea pig ileum. researchgate.netnih.gov This tissue is rich in M3 muscarinic receptors, and the ability of a compound to inhibit acetylcholine-induced contractions provides a measure of its antagonist potency, often expressed as a pA2 value. A strong correlation has been observed between pKi values from binding assays and pA2 values from these functional assays for this class of compounds. researchgate.net

In Vivo Pharmacodynamic Models : To assess the activity and duration of action in a living system, animal models are employed. The rabbit mydriasis test is a common model where the dilation of the pupil is measured after topical application of the anticholinergic agent. researchgate.net Another in vivo model involves measuring the prevention of carbachol-induced bradycardia (slowing of the heart rate) in animals like rats, which assesses the systemic effects of the drug. nih.gov

Chemical Synthesis : The foundation of SAR studies is the synthesis of a series of structurally related analogs. mdpi.com For oxypyrronium-like molecules, this includes the synthesis of different stereoisomers, modification of the N-substituents on the pyrrolidinium (B1226570) ring, and alteration of the ester side chain. researchgate.netnih.gov

Identification of Pharmacophoric Elements and Key Structural Motifs

The anticholinergic activity of oxypyrronium (B12812791) bromide and its congeners is dependent on several key structural features that constitute the pharmacophore for interaction with the muscarinic receptor.

Quaternary Ammonium (B1175870) Group : The positively charged quaternary nitrogen is a critical pharmacophoric element. This cationic head is essential for the initial ionic interaction with a conserved aspartate residue (Asp147 in helix III) in the orthosteric binding pocket of the muscarinic receptor. nih.gov This strong interaction anchors the ligand in the binding site.

Ester Moiety : The ester group is another crucial feature for high-affinity binding. It is believed to participate in hydrogen bonding or dipole-dipole interactions with amino acid residues in the receptor pocket.

Hydroxyl Group : The α-hydroxyl group on the cyclopentylmandelate portion is important for potency. It can act as a hydrogen bond donor, forming a key interaction with tyrosine residues (e.g., Tyr533) within the receptor. nih.gov

Bulky Acyl Groups : The two bulky groups attached to the α-carbon of the ester side chain—a phenyl ring and a cyclopentyl ring—are essential for antagonist activity. These hydrophobic groups contribute significantly to the binding affinity through van der Waals and hydrophobic interactions with non-polar regions of the binding pocket. In silico studies suggest that antagonists often feature π-π stacking interactions that are not observed with agonists. researchgate.net The presence of two cyclic rings is considered optimal for maximal antagonist potency. slideshare.net

Influence of Chemical Modifications on Receptor Binding Affinity

Systematic modification of the oxypyrronium bromide structure has provided detailed insights into how specific molecular features influence receptor binding. Studies on "soft" glycopyrrolate (B1671915) analogs, which are designed to undergo predictable metabolic inactivation, are particularly informative.

Stereochemistry : this compound has two chiral centers: one at the α-carbon of the acyl group and one at the 3-position of the pyrrolidinium ring. The stereochemistry at these centers has a profound impact on binding affinity. Studies on stereoisomers of soft glycopyrrolate analogs have demonstrated that the (2R) configuration at the α-acyl carbon is a determining factor for high affinity. researchgate.net For instance, isomers with the (2R) configuration consistently show higher pKi values across M1-M4 receptor subtypes compared to their (2S) counterparts. The configuration of the pyrrolidinium ring also contributes, with the (2R, 3'S) and (2R, 3'R) isomers often displaying the highest affinities. researchgate.net

N-Substituents : The nature of the alkyl groups on the quaternary nitrogen influences potency. While oxypyrronium has an N-ethyl group, its close analog glycopyrrolate has an N-methyl group. Research on soft analogs has involved quaternization with different alkoxycarbonylmethyl groups, creating metabolically labile esters. The length of the alkyl chain in these ester groups can affect receptor affinity, indicating spatial constraints within the binding pocket near the nitrogen moiety. researchgate.net

The table below summarizes receptor binding affinities for stereoisomers of a soft glycopyrrolate analog (SGa), highlighting the importance of the 2R configuration.

| Compound Isomer (SGa) | M1 pKi | M2 pKi | M3 pKi | M4 pKi |

| 2R3'S1'S | 8.58 | 7.79 | 8.27 | 8.26 |

| 2R3'R1'S | 8.44 | 7.69 | 8.16 | 8.11 |

| 2R3'S1'R | 8.35 | 7.62 | 8.15 | 8.02 |

| 2R3'R1'R | 8.15 | 7.27 | 7.82 | 7.74 |

| 2S3'R1'S | 6.78 | 6.13 | 6.49 | 6.46 |

| 2S3'S1'S | 6.45 | 5.86 | 6.12 | 6.18 |

| 2S3'R1'R | 6.27 | 5.82 | 6.05 | 6.12 |

| 2S3'S1'R | 5.01 | 5.25 | 5.26 | 5.49 |

| Data derived from studies on soft glycopyrrolate analogues, which are structurally analogous to oxypyrronium derivatives. researchgate.net |

Computational and In Silico Approaches to SAR

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of muscarinic antagonists like this compound.

Homology Modeling : Since the crystal structures of all muscarinic receptor subtypes were not always available, homology models were frequently built using the structure of a related G-protein coupled receptor (GPCR), such as bovine rhodopsin, as a template. researchgate.netnih.gov These models provide a three-dimensional representation of the receptor's binding site, allowing for the docking of ligands.

Molecular Docking : Docking simulations are used to predict the preferred binding pose of a ligand within the receptor's active site. These studies have helped confirm the importance of the interactions identified through biochemical studies, such as the ionic bond between the quaternary nitrogen and the conserved aspartate residue, and hydrogen bonding involving the ligand's hydroxyl and ester groups. researchgate.net

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to refine the ligand-receptor complex and analyze its stability and dynamics over time. researchgate.netnih.gov These simulations provide a more realistic view of the interactions in a dynamic environment that includes a lipid bilayer and solvent.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For soft anticholinergics related to oxypyrronium, QSAR models have been developed that successfully correlate receptor binding affinity (pKi) with a combination of physicochemical descriptors. researchgate.net For example, a linear regression equation found that the pKi(m3) values were related to geometric (ovality), electronic (dipole moment), and lipophilicity (logP) descriptors. researchgate.net Such models are valuable for predicting the potency of new, unsynthesized derivatives.

Analytical Methodologies for Oxypyrronium Bromide and Bromide Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating oxypyrronium (B12812791) bromide from other components in a mixture, enabling its identification and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used method in this regard. HPLC allows for the monitoring of chemical reactions involving compounds structurally similar to oxypyrronium bromide through periodic analysis. googleapis.com

While detailed chromatographic methods specifically for this compound are not extensively described in the provided information, analytical approaches for related quaternary ammonium (B1175870) compounds, such as oxyphenonium (B72533) bromide and oxitropium (B1233792) bromide, offer relevant insights. HPLC methods have been developed for determining organic impurities in oxitropium bromide, employing columns like Inertsil ODS-4 with gradient elution using phosphate (B84403) buffer and acetonitrile. nih.gov Another method for oxitropium bromide analysis utilized an XBridge C18 column with an isocratic mobile phase of phosphate buffer and acetonitrile. nih.gov These examples demonstrate the utility of reversed-phase HPLC with varied mobile phase compositions for analyzing this class of compounds.

Ion-pair HPLC is another technique applicable to charged molecules like this compound. This method has been successfully applied to the determination of (R,R)-glycopyrronium bromide and its impurities using a base-deactivated Nucleosil column and a mobile phase containing an ion-pairing agent such as sodium-1-decanesulfonate. nih.gov

For the quantification of bromide ions, ion chromatography coupled with conductivity detection is a standard technique. sielc.comthermofisher.com Mixed-mode chromatography, which leverages both ionic and hydrophobic interactions, provides an alternative for separating cations and anions, including bromide, on a single column like the Obelisc R or Primesep SB. sielc.com These methods can be coupled with detectors compatible with mass spectrometry or Evaporative Light Scattering Detection (ELSD). sielc.com

Spectrometric Methods for Quantitative Analysis

Spectrometric methods are frequently used in conjunction with chromatography for the quantitative analysis of this compound. UV detection is a common detection method in HPLC, particularly for compounds containing chromophores like the phenyl group present in this compound. UV detection at wavelengths such as 210 nm and 245 nm has been used in HPLC methods for related compounds like oxitropium bromide and ipratropium (B1672105) bromide. nih.govijrpc.com

Mass spectrometry (MS), especially LC-MS/MS, is a powerful and sensitive technique for the quantification of analytes, particularly in complex matrices. cuni.cz LC-MS has been employed for the identification of impurities in oxitropium bromide. nih.gov MALDI MS has also been used in related analytical contexts for confirming the presence of compounds. googleapis.com

For bromide ion quantification, headspace gas chromatography-mass spectrometry (GC-MS) has been developed as a rapid method for determining bromide ion concentrations in biological samples like blood and urine. This technique involves derivatization with dimethyl sulfate (B86663) before GC-MS analysis. nih.gov

Bioanalytical Methods for Quantification in Biological Matrices

Bioanalytical methods are essential for accurately quantifying this compound in biological samples for pharmacokinetic and clinical studies. cuni.czeuropa.eu LC-MS/MS is a preferred technique for bioanalysis due to its sensitivity, selectivity, and ability to handle complex biological matrices. cuni.cz

The development of bioanalytical methods involves several critical steps, including sample preparation, chromatographic separation, and sensitive and selective detection of the analyte within the biological matrix. cuni.cz For challenging analyses of polar compounds in biological samples, HILIC coupled with MS/MS detection can be employed. cuni.cz The use of stable isotopically labeled internal standards is crucial for ensuring reliable quantification in MS-based bioanalytical methods. cuni.cz

Although specific bioanalytical methods for this compound were not detailed in the search results, the general principles and techniques applied to other drugs, especially quaternary ammonium compounds, in biological matrices would be applicable. Guidelines such as the ICH M10 provide comprehensive requirements for bioanalytical method validation, covering aspects like selectivity, matrix effect, accuracy, and precision in biological samples. europa.eueuropa.eu

Development and Validation of Novel Analytical Protocols

The development and validation of novel analytical protocols for this compound are critical to ensure the methods are reliable and fit for purpose. Method validation is a documented process that confirms through laboratory studies that the performance characteristics of an analytical method meet the requirements for its intended application. edwiserinternational.comeuropa.eu

Validation typically involves evaluating key performance characteristics, including but not limited to, linearity, accuracy, precision, specificity, range, limit of detection (LOD), and limit of quantification (LOQ). europa.eueuropa.euresearchgate.net For chromatographic methods, system suitability and robustness are also important validation parameters. ijrpc.com International guidelines, such as those from the ICH (e.g., Q2(R2) and M10), provide detailed guidance on the validation of analytical and bioanalytical procedures. europa.eueuropa.eueuropa.eu

Novel analytical methods are developed to address specific analytical needs, such as improving sensitivity, enhancing selectivity, or enabling analysis in challenging sample types. Examples include the development and validation of a stability-indicating RP-HPLC method for otilonium (B12848) bromide and its degradation product researchgate.net, and a HILIC method for rocuronium (B1662866) bromide and its impurities mfd.org.mk. These demonstrate the process of developing and validating methods tailored to the specific properties and analytical requirements of a compound. The validation process ensures that the developed method is consistently reliable and reproducible for its intended use. edwiserinternational.comresearchgate.net

Advanced Preclinical Research Paradigms and Future Perspectives for Oxypyrronium Bromide

Application of Advanced In Vitro and Ex Vivo Systems in Research

Advanced in vitro and ex vivo systems play a vital role in the early assessment of drug candidates. In vitro studies, conducted in a controlled laboratory environment using cells or tissues, can provide insights into a compound's mechanism of action at a cellular or molecular level. nih.govwho.int Ex vivo studies, utilizing tissues or organs removed from living organisms, allow for the investigation of drug effects in a more complex biological context than in vitro systems, while still offering more control than in vivo studies. nih.govwho.int

These systems can be used to evaluate the interaction of oxypyrronium (B12812791) bromide with specific receptors or enzymes, assess its effects on cellular pathways, and determine its tissue-specific activity. For instance, in vitro studies can help characterize its anticholinergic properties by examining its binding affinity to muscarinic receptors and its functional effects on receptor-mediated responses in isolated tissues. Ex vivo preparations, such as isolated smooth muscle tissues, could be employed to study its spasmolytic effects and the underlying mechanisms.

Correlation between in vitro and ex vivo drug release can provide valuable information on the performance of formulations prior to animal studies. nih.gov

Innovations in Preclinical Animal Model Development and Utilization

Animal models are indispensable for evaluating the in vivo effects of oxypyrronium bromide, including its pharmacokinetics, pharmacodynamics, and potential efficacy in disease models. nih.govnih.gov Innovations in this area focus on developing models that better mimic human physiology and disease states, thereby improving the translational capacity of preclinical findings. nih.gov

For this compound, as an anticholinergic and spasmolytic agent, relevant animal models might include those studying gastrointestinal motility, respiratory function, or other systems where muscarinic receptors play a significant role. Animal models have been used to demonstrate that oxypyrronium inhibited gastric motility and hypotension in some studies. ncats.iotargetmol.cn The selection of appropriate animal models is contingent upon the specific research question and the intended therapeutic application. nih.gov For example, models of induced spasms in smooth muscles could be used to evaluate its spasmolytic efficacy in a living system. The translational capacity of data from preclinical toxicological studies is influenced by the appropriateness of the animal model. nih.gov

Integration of Systems Pharmacology and -Omics Approaches

Systems pharmacology and -omics approaches offer powerful tools for a holistic understanding of how this compound interacts with biological systems. Systems pharmacology aims to integrate data from various sources to build models that predict drug behavior and effects within complex biological networks. Omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data on the complete set of genes, RNA molecules, proteins, or metabolites in a biological sample. frontiersin.orgnih.govthermofisher.comnih.govfrontlinegenomics.com

Integrating these approaches can help to:

Identify all potential molecular targets of this compound, beyond its primary known targets.

Understand the downstream effects of its activity on various biological pathways.

Identify potential biomarkers of response or toxicity.

Explore how genetic variations might influence the drug's efficacy or metabolism.

For instance, transcriptomics could reveal changes in gene expression profiles in response to this compound treatment in specific tissues, while metabolomics could identify alterations in metabolic pathways. nih.gov The integration of these diverse datasets through systems pharmacology can provide a more comprehensive picture of the drug's impact on the biological system. thermofisher.comfrontlinegenomics.com Multi-omics approaches are increasingly utilized for understanding basic cellular biology and diseases, and for identifying and verifying drug targets. thermofisher.com

Delineating Fundamental Pharmacological Principles and Translational Research Opportunities

Understanding the fundamental pharmacological principles of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, is crucial for translating preclinical findings to clinical applications. Translational research focuses on bridging the gap between basic scientific discoveries and their application in human health. dndi.orgthermofisher.com

This compound is known as an anticholinergic agent, meaning it blocks the action of acetylcholine (B1216132), a neurotransmitter, at muscarinic receptors. ncats.iotargetmol.cnconsensus.app Delineating the specific muscarinic receptor subtypes it interacts with (M1, M2, M3, M4, M5) and the functional consequences of these interactions is a key pharmacological principle. Studies on similar compounds like ipratropium (B1672105) bromide highlight the importance of blocking muscarinic receptors in mediating bronchodilation. consensus.app Research on glycopyrronium (B1196793) bromide has investigated its interaction with muscarinic receptors in isolated human airways. nih.gov

Translational research opportunities for this compound could involve applying the knowledge gained from preclinical studies to predict its potential effects in humans and to design early-phase clinical trials. This includes using preclinical data to inform the selection of potential indications, identify relevant patient populations, and predict potential efficacy and safety profiles. dndi.orgthermofisher.com For example, preclinical data showing potent spasmolytic effects could support its investigation for conditions characterized by smooth muscle spasms.

Emerging Research Directions for this compound

Emerging research directions for this compound could explore novel applications or delve deeper into its molecular interactions and effects. Given its anticholinergic properties, potential areas of future research could include:

Investigating its potential in treating conditions beyond its traditional uses, perhaps in specific neurological disorders or inflammatory conditions where cholinergic signaling is implicated.

Exploring the possibility of developing targeted delivery systems to enhance its efficacy and reduce potential off-target effects.

Utilizing advanced imaging techniques in preclinical models to visualize its distribution and receptor occupancy in specific tissues.

Further applying integrated -omics approaches to uncover subtle or previously unknown biological effects.

Research into the stereochemistry of this compound and the potential for differential activity of enantiomers, similar to studies conducted on related compounds like oxybutynin. newdrugapprovals.orgnewdrugapprovals.org

These emerging directions would require the application of advanced research methodologies and technologies to fully explore the potential of this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 561-43-3 |

| Acetylcholine | 187 |

| Ipratropium bromide | 3792 |

| Glycopyrronium bromide | 3482 |

| Oxybutynin | 4634 |

Data Tables Based on the search results, detailed quantitative data specifically for this compound across the outlined preclinical research paradigms is limited in the provided snippets. However, the snippets provide examples of the types of data generated in such studies for related compounds.

For illustrative purposes, here is a conceptual table based on the types of preclinical data mentioned in the search results for anticholinergic compounds, which would be relevant for this compound research:

| Research Area | Study Type | Model System / Species | Key Finding Example (Conceptual) |

| In Vitro Pharmacology | Receptor Binding | Isolated receptors/cells | High affinity for muscarinic M3 receptors. |

| Ex Vivo Pharmacology | Tissue Bath Studies | Isolated smooth muscle | Potent inhibition of acetylcholine-induced contractions. |

| In Vivo Pharmacology (Animal Models) | Motility Studies | Rodents | Significant reduction in gastric emptying rate. ncats.iotargetmol.cn |

| In Vivo Pharmacology (Animal Models) | Spasmolytic Activity | Various animal models | Effective in reducing induced smooth muscle spasms. ncats.iotargetmol.cn |

| Systems Pharmacology | -Omics Analysis | Cell lines/Tissues | Modulation of genes/proteins involved in cholinergic signaling. |

Q & A

Q. What are the established synthetic routes for Oxypyrronium bromide, and what key intermediates are involved?

this compound is synthesized via esterification of α-cyclohexylphenylglycolic acid (CHPGA) with 2-hydroxymethyl-1-methylpyrrolidine, followed by quaternization with methyl bromide. Key intermediates include CHPGA and its esters, which require rigorous chiral resolution to ensure enantiomeric purity. For example, enantioselective synthesis of CHPGA involves kinetic resolution using chiral catalysts or enzymatic methods to isolate the (R)- or (S)-enantiomers . Methodological optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. Which analytical techniques are validated for quantifying this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, mobile phase: acetonitrile-phosphate buffer) is widely used for purity analysis. Gas chromatography (GC) may complement HPLC for volatile impurities. For stability testing, forced degradation studies (heat, light, pH variations) combined with mass spectrometry (MS) identify degradation products, such as hydrolyzed esters or demethylated derivatives .

Q. How is this compound characterized pharmacologically as an anticholinergic agent?

In vitro assays using isolated guinea pig ileum or rat bladder strips measure muscarinic receptor antagonism. Dose-response curves for inhibition of acetylcholine-induced contractions are compared to reference standards (e.g., atropine). In vivo studies in animal models assess spasmolytic efficacy and duration of action, with plasma half-life determined via LC-MS/MS .

Advanced Research Questions

Q. What methodologies resolve enantiomers of CHPGA precursors, and how does chirality impact this compound’s efficacy?

Enantiomeric separation of CHPGA esters is achieved via chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. The (R)-enantiomer exhibits 3–5× higher affinity for muscarinic receptors than the (S)-form, necessitating enantiopure synthesis to minimize off-target effects. Racemic mixtures reduce therapeutic potency by 40–60% in preclinical models .

| Method | Resolution Factor (Rs) | Purity (%) | Reference |

|---|---|---|---|

| Chiral HPLC | ≥1.5 | >99.5 | |

| Enzymatic resolution | 2.1 | 98.7 |

Q. How do formulation variables (e.g., pH, excipients) influence this compound’s stability in solid dosage forms?

Accelerated stability studies (40°C/75% RH) reveal that alkaline pH (>8) accelerates ester hydrolysis, while lactose excipients increase Maillard reaction products. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) monitor crystalline changes. Optimal stability is achieved with pH 6–7 buffers and cellulose-based fillers .

Q. What structural modifications enhance this compound’s selectivity for M3 muscarinic receptors?

Structure-activity relationship (SAR) studies show that substituting the pyrrolidine nitrogen with bulkier groups (e.g., benzyl) reduces M2/M3 selectivity. Molecular docking simulations highlight hydrophobic interactions between the cyclohexyl group and M3 receptor pockets. Bromide counterions improve solubility without altering receptor affinity .

Q. What metabolic pathways are observed for this compound in hepatic microsomes?

Phase I metabolism involves CYP3A4-mediated N-demethylation, producing desmethyl-oxypyrronium. Phase II glucuronidation occurs at the glycolic acid moiety. Metabolites are identified using UPLC-QTOF-MS, with <5% bioactivity compared to the parent compound .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ values (e.g., 2–10 nM for M3 receptors) arises from differences in assay conditions (e.g., tissue source, buffer composition). Cross-validation using standardized protocols (e.g., WHO guidelines for receptor binding assays) and internal controls (e.g., atropine as a reference) is recommended .

Q. What advanced chromatographic techniques improve detection of trace impurities in this compound batches?

Two-dimensional LC-MS (LC×LC-MS) with ion mobility separation enhances sensitivity for low-abundance impurities (e.g., alkyl bromides). Charge aerosol detection (CAD) quantifies non-UV-active contaminants, with limits of detection (LOD) <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.